Levocabastine

Description

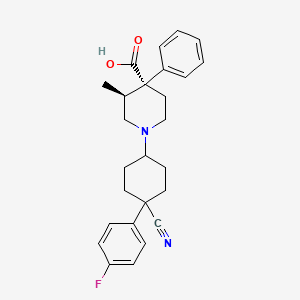

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGOMHNNNFPNMX-YHYDXASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79547-78-7 (hydrochloride) | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048548, DTXSID001024637 | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>0.5 mg/mL, 3.47e-03 g/L | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79449-98-2, 79516-68-0 | |

| Record name | Cabastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOCABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Levocabastine's Mechanism of Action in Mast Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist utilized in the topical treatment of allergic conjunctivitis and rhinitis.[1][2][3] Its primary mechanism of action in mast cells, the key effector cells in allergic reactions, revolves around its competitive antagonism of histamine H1 receptors. This action effectively prevents histamine, released from activated mast cells, from binding to its receptors on surrounding cells, thereby mitigating the classic symptoms of allergy. While its principal efficacy stems from this receptor blockade, evidence also suggests potential, albeit less pronounced, effects on the inhibition of mediator release from mast cells at higher concentrations. This guide provides a detailed examination of this compound's core mechanism of action at the molecular level within mast cells, supported by experimental methodologies and quantitative data.

Core Mechanism of Action: H1-Receptor Antagonism

This compound exerts its therapeutic effect by acting as a competitive antagonist at the histamine H1 receptor.[1] In the context of an allergic response, allergens cross-link immunoglobulin E (IgE) antibodies on the surface of mast cells, triggering their degranulation and the release of pre-formed mediators, most notably histamine.[4] Histamine then acts on H1 receptors on various cell types, including vascular endothelial cells and sensory neurons, leading to symptoms such as itching, redness, and swelling.

This compound, due to its high affinity for the H1 receptor, competes with histamine for these binding sites. By occupying the receptor without activating it, this compound effectively blocks the downstream signaling cascade typically initiated by histamine.

Signaling Pathway of H1-Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound, by blocking histamine binding, prevents this entire cascade from occurring.

Effects on Mast Cell Mediator Release

The role of this compound in directly inhibiting the release of mediators from mast cells is less definitive than its H1-receptor antagonist activity. Some studies suggest that at concentrations higher than those required for H1-receptor blockade, this compound may have a modest inhibitory effect on histamine release from passively sensitized mast cells. However, it does not appear to inhibit histamine release induced by non-IgE-mediated stimuli like compound 48/80 or calcium ionophore A23187. This suggests that this compound is not a classic mast cell stabilizer in the same vein as cromolyn sodium.

One study demonstrated that this compound could inhibit the release of certain pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, from eosinophils. While this points to a broader anti-inflammatory potential, further research is needed to confirm a similar direct effect on cytokine release from mast cells.

Quantitative Data

The available quantitative data for this compound primarily focuses on its H1-receptor binding affinity. Specific data on the IC50 for the inhibition of mast cell degranulation is not consistently reported, likely due to its primary mechanism not being mast cell stabilization.

| Parameter | Value | Cell/Tissue Type | Reference |

| H1-Receptor Binding Affinity (Ki) | 2.1 nM | Guinea pig cerebellar membranes | |

| Inhibition of Histamine-induced Contraction (pA2) | 8.7 | Guinea pig ileum | |

| Inhibition of Cytokine Release (IL-1β, IL-6, IL-8) | Dose-dependent decrease (0.1 to 2.3 mM) | EoL-1 (human eosinophilic leukaemia cell line) |

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Objective: To determine the effect of this compound on antigen-induced degranulation of mast cells.

Methodology:

-

Cell Culture: Human mast cell lines (e.g., LAD2) or primary human mast cells are cultured in appropriate media. For IgE-dependent activation, cells are sensitized overnight with human IgE.

-

Pre-incubation: Sensitized mast cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). The cells are then pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Stimulation: Mast cell degranulation is induced by adding an optimal concentration of an antigen (e.g., anti-IgE). A positive control (e.g., calcium ionophore A23187) and a negative (unstimulated) control are included.

-

Termination of Reaction: The degranulation reaction is stopped by placing the cells on ice. The cells are then centrifuged to separate the supernatant from the cell pellet.

-

Enzyme Assay:

-

An aliquot of the supernatant is transferred to a new plate.

-

The cell pellet is lysed to determine the total cellular β-hexosaminidase content.

-

A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both the supernatant and the lysed pellet samples.

-

The reaction is incubated at 37°C and then stopped with a stop solution.

-

-

Data Analysis: The absorbance is read using a spectrophotometer. The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. The inhibitory effect of this compound is determined by comparing the percentage of release in the presence of the drug to the vehicle control.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, providing insight into the early signaling events of mast cell activation.

Objective: To investigate the effect of this compound on antigen-induced intracellular calcium mobilization in mast cells.

Methodology:

-

Cell Preparation: Mast cells are harvested and washed in a suitable buffer.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature. This allows the dye to enter the cells.

-

Washing: Excess dye is removed by washing the cells.

-

Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Calcium Measurement: The cells are placed in a fluorometer or on a fluorescence microscope. A baseline fluorescence reading is established.

-

Stimulation: An antigen (e.g., anti-IgE) is added to the cells, and the change in fluorescence intensity is recorded over time. The fluorescence intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is analyzed to determine the peak [Ca2+]i and the duration of the calcium signal. The effect of this compound is assessed by comparing the calcium response in treated cells to that in control cells.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Topical this compound, a selective H1 antagonist, in seasonal allergic rhinoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A double-blind evaluation of topical this compound, a new specific H1 antagonist in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical antihistamines and mast cell stabilisers for treating seasonal and perennial allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Levocabastine: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist. It is a well-established therapeutic agent for allergic conjunctivitis and rhinitis, valued for its rapid onset and localized action with minimal systemic side effects. For research applications, this compound serves as a crucial tool for investigating the role of the histamine H1 receptor in various physiological and pathological processes. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinities, functional activities, and pharmacokinetic properties. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate its use in a research setting.

Introduction

This compound is a synthetic piperidine derivative that acts as a competitive antagonist at histamine H1 receptors.[1] Its high affinity and selectivity for the H1 receptor make it a valuable tool for dissecting histamine-mediated signaling pathways in various biological systems.[2][3] This document outlines the core pharmacological characteristics of this compound, presents quantitative data in a structured format, and provides detailed methodologies for its application in research.

Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of the histamine H1 receptor.[4] By binding to the H1 receptor, this compound blocks the action of histamine, a key mediator of allergic and inflammatory responses.[4] This blockade prevents the downstream signaling cascade initiated by histamine, which includes the activation of the Gq protein, subsequent stimulation of phospholipase C (PLC), and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of this pathway ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC), thereby mitigating the classic symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention by this compound.

References

- 1. H1-histamine receptors may mediate the contractile response of guinea-pig ileum to 'histamine-free' splenic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to Levocabastine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent, selective, second-generation histamine H1 receptor antagonist renowned for its rapid and lasting relief from the symptoms of allergic conjunctivitis and rhinitis.[1][2] Its efficacy stems from a unique chemical scaffold, a substituted cyclohexylpiperidine derivative, which provides high-affinity binding to the H1 receptor.[3][4] This technical guide delves into the core chemistry, pharmacology, and preclinical evaluation of this compound. It further explores the structure-activity relationships (SAR) that govern its interaction with the H1 receptor, providing a framework for the rational design of novel analogs and derivatives. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are included to support further research and development in this chemical space.

Introduction to this compound

Discovered at Janssen Pharmaceutica in 1979, this compound ((3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid) is a synthetic piperidine derivative that has become a cornerstone in the topical treatment of allergic conditions.[3] As a second-generation antihistamine, it exhibits high specificity for the H1 receptor with minimal penetration of the blood-brain barrier, thereby reducing the sedative effects commonly associated with first-generation agents. Its primary therapeutic applications are as an ophthalmic solution and a nasal spray for the management of seasonal allergic conjunctivitis and rhinitis, respectively.

Chemical Profile and Synthesis

The chemical structure of this compound is characterized by a central 3-methyl-4-phenyl-4-piperidinecarboxylic acid moiety linked to a cis-4-cyano-4-(4-fluorophenyl)cyclohexyl group. This intricate structure is crucial for its pharmacological activity.

Chemical Structure of this compound

A practical and sustainable synthesis for optically pure this compound hydrochloride has been developed, which notably avoids the need for chromatographic purification and provides the final product with high purity (>99.5%) and a respectable overall yield (14.2%). This process represents a significant improvement over earlier methods, making it suitable for industrial-scale production.

The synthesis workflow can be generalized as follows:

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is its function as a potent and selective competitive antagonist of the histamine H1 receptor. In the event of an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various effector cells. This binding initiates a signaling cascade that leads to the classic symptoms of allergy: itching, vasodilation, and increased vascular permeability. This compound competitively binds to these H1 receptors, preventing histamine from activating them and thereby blocking the downstream allergic response.

Beyond its primary antihistaminic activity, this compound also demonstrates inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of inflammatory cells like eosinophils and polymorphonuclear leukocytes. Interestingly, it has also been identified as a potent and selective antagonist for the neurotensin receptor NTS2, making it a valuable tool for research in that area.

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism by this compound blocks this cascade at its inception.

Pharmacokinetics

When administered topically to the eyes or nose, this compound is systemically absorbed at low levels. A significant portion of the drug remains unchanged, with approximately 10-20% being metabolized into an acylglucuronide. This compound exhibits a long terminal half-life of 35 to 40 hours.

Structural Analogs and Structure-Activity Relationship (SAR)

While specific, systematically studied series of this compound analogs are not extensively reported in publicly available literature, the structure-activity relationships for H1 receptor antagonists are well-established. These principles can be applied to the this compound scaffold to predict how structural modifications might influence its activity.

The general pharmacophore for a first-generation H1 antagonist includes two aryl groups, a spacer, and a terminal tertiary amine. This compound, as a second-generation agent, possesses a more complex and rigid structure, which contributes to its high selectivity and reduced side effects.

Key structural features of this compound for SAR consideration:

-

Diaryl System : this compound contains a phenyl group and a 4-fluorophenyl group. The presence of two aryl rings is critical for H1 affinity.

-

Modification : Altering the substitution on the fluorophenyl ring (e.g., changing the position or nature of the halogen) could modulate binding affinity and selectivity. Replacing the phenyl rings with other heteroaryl systems is a common strategy in antihistamine design.

-

-

Connecting Moiety : The rigid cyclohexylpiperidine system serves as the spacer between the aryl groups and the tertiary amine.

-

Modification : The rigidity of this system is likely key to its high affinity. Analogs that alter the stereochemistry of the substituents on the cyclohexyl or piperidine rings would be expected to have significantly different binding affinities.

-

-

Terminal Nitrogen Atom : The piperidine nitrogen is a tertiary amine, which is optimal for activity as it is protonated at physiological pH and interacts with the receptor.

-

Modification : N-dealkylation would likely reduce potency. Altering the N-substituent (the cyclohexyl group) would have a profound impact, as this group is critical for positioning the fluorophenyl moiety.

-

-

Carboxylic Acid Group : This acidic moiety is a feature of some second-generation antihistamines and can contribute to increased residence time at the H1 receptor.

-

Modification : Esterification or conversion to an amide would likely alter the pharmacokinetic profile and could reduce the binding duration.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological profile of this compound and related compounds.

Table 1: In Vitro Pharmacological Data

| Compound | Receptor | Assay Type | Parameter | Value | Source |

| This compound | Histamine H1 | Radioligand Binding | - | Potent Antagonist | |

| Carebastine | Histamine H1 | Radioligand Binding | Kᵢ (nM) | 27 ± 4 |

Table 2: In Vivo Efficacy in Allergic Conjunctivitis Model (Guinea Pig)

| Treatment | Eosinophil Count (cells/area) | Histamine in Tears (ng/mL) | Source |

| Negative Control | 5.25 ± 4.67 | 2.52 ± 1.65 | |

| Positive Control (OA-induced) | 180.5 ± 40.2 | 10.33 ± 2.56 | |

| This compound | 48.3 ± 12.0 | 5.96 ± 1.38 |

(OA: Ovalbumin)

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

1. Receptor Preparation:

-

Source: A membrane preparation from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells) or from tissues endogenously expressing the receptor (e.g., guinea pig cerebellum).

-

Procedure: Homogenize cells/tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Ultracentrifuge the resulting supernatant to pellet the membranes. Resuspend the final membrane pellet in the assay buffer to a determined protein concentration.

2. Assay Components:

-

Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

-

Test Compound: this compound analog or derivative, prepared in a series of increasing concentrations.

-

Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM mianserin) to determine radioligand binding to non-receptor components.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

3. Incubation:

-

Combine the receptor preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), test compound, or NSB control in assay tubes.

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).

4. Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

5. Data Analysis:

-

IC50 Determination: Plot the specific binding (Total Binding - NSB) against the logarithm of the test compound concentration. Fit a sigmoidal dose-response curve to the data using non-linear regression to determine the IC50 value.

-

Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Mast Cell Stabilization Assay

This assay assesses the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic cascade.

1. Mast Cell Isolation:

-

Source: Rat peritoneal mast cells (RPMCs).

-

Procedure: Elicit peritoneal cells from rats by injecting a suitable buffer. Collect the peritoneal fluid, and purify the mast cells using a density gradient centrifugation method.

2. Degranulation Induction:

-

Pre-incubate the purified mast cells with the test compound (this compound analog) or control vehicle for a specified time.

-

Induce degranulation using a potent secretagogue such as compound 48/80.

3. Measurement of Histamine Release:

-

Centrifuge the cell suspension to pellet the mast cells.

-

Collect the supernatant, which contains the released histamine.

-

Quantify the histamine concentration in the supernatant using a sensitive method like spectrofluorometry (after derivatization with o-phthalaldehyde) or an ELISA kit.

4. Data Analysis:

-

Calculate the percentage inhibition of histamine release for each concentration of the test compound relative to the positive control (compound 48/80 alone).

-

Determine the IC50 value for the inhibition of histamine release.

In Vivo Model of Allergic Conjunctivitis

This protocol outlines an animal model to evaluate the efficacy of test compounds in a disease-relevant setting.

1. Animal Sensitization:

-

Animals: Guinea pigs are a commonly used species.

-

Procedure: On day 0, sensitize the animals by subconjunctival injection of an allergen, such as ovalbumin (OA), mixed with an adjuvant like aluminum hydroxide gel.

2. Allergen Challenge:

-

After a sensitization period (e.g., 14 days), challenge the animals by topical administration of an OA solution to the eyes on several consecutive days (e.g., days 15, 17, and 19).

3. Drug Administration and Evaluation:

-

Administer the test compound (e.g., this compound analog eye drops) or vehicle control at specific time points before the final allergen challenge.

-

Clinical Scoring: Observe and score clinical symptoms such as ocular itching (scratching behavior), hyperemia (redness), and edema.

-

Mediator Analysis: Collect tear fluid and measure the concentrations of key inflammatory mediators like histamine and substance P using ELISA.

-

Histology: At the end of the study, collect conjunctival tissue, perform histological staining (e.g., Giemsa stain), and quantify the infiltration of inflammatory cells, particularly eosinophils.

Conclusion

This compound remains a highly effective and safe topical treatment for allergic rhinoconjunctivitis due to its potent and selective H1 receptor antagonism. Its complex and rigid chemical structure provides a valuable scaffold for the design of new antihistaminic agents. By understanding the established structure-activity relationships for H1 antagonists and employing the detailed experimental protocols provided herein, researchers can effectively synthesize and evaluate novel this compound analogs and derivatives. Future work in this area could focus on developing compounds with modified pharmacokinetic profiles, enhanced potency, or dual-activity for treating complex inflammatory conditions.

References

- 1. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Levocabastine for Histamine H1 Receptors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation antihistamine that exerts its therapeutic effects through competitive antagonism of the histamine H1 receptor.[1][2] Understanding the specific binding affinity and the molecular interactions between this compound and the H1 receptor is fundamental for the rational design of novel anti-allergic therapies and for optimizing the clinical application of existing ones. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the H1 receptor, detailing the quantitative binding data, the experimental protocols used for its determination, and the underlying signaling pathways.

Introduction: this compound and the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to the pathophysiology of allergic reactions.[3] Upon activation by endogenous histamine, the H1 receptor initiates a signaling cascade that leads to the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[3] this compound, a piperidine derivative, serves as a selective H1-receptor antagonist.[4] Its primary mechanism of action is to competitively bind to H1 receptors on effector cells, thereby preventing histamine from binding and triggering the downstream allergic response. This action alleviates the symptoms associated with allergic conjunctivitis and rhinitis. The high potency, selectivity, and rapid onset of action make this compound a cornerstone in the topical treatment of these conditions.

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and efficacy. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (in this case, this compound) that will bind to 50% of the receptors at equilibrium in a competition assay. A lower Kᵢ value signifies a higher binding affinity.

While direct Kᵢ values for this compound can vary slightly across different experimental setups, comparative data provides a clear picture of its high affinity and selectivity.

Table 1: Comparative H1 Receptor Binding Affinity and Selectivity

| Compound | H1 Receptor Kᵢ (nM) (Estimated) | H2:H1 Affinity Ratio | H3:H1 Affinity Ratio | Reference |

| This compound | ~130 | 420 | 82 | |

| Emedastine | 1.3 ± 0.1 | 37,744 | 9,562 | |

| Ketotifen | Not Specified | 858 | 1,752 | |

| Chlorpheniramine | Not Specified | 5,700 | 2,216 |

Note: The Kᵢ for this compound is estimated based on data indicating that Emedastine (Kᵢ = 1.3 nM) is approximately 100 times more potent than this compound. The affinity ratios highlight this compound's strong preference for the H1 receptor over H2 and H3 subtypes.

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are primarily derived from competitive radioligand binding assays. This technique is the gold standard for measuring the affinity of a ligand for a receptor.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a "hot" ligand with known high affinity for the receptor) for binding to the H1 receptor in a sample of cell membranes expressing the receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the calculation of the test compound's IC₅₀ (the concentration that displaces 50% of the radioligand), which is then used to determine the Kᵢ.

Detailed Methodology: [³H]-Mepyramine Binding Assay

A common protocol for assessing H1 receptor binding uses [³H]-Mepyramine (also known as pyrilamine) as the radioligand.

Materials:

-

Receptor Source: Cell membranes from cell lines stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known, structurally different H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the H1 receptor and prepare a membrane fraction through centrifugation. Determine the protein concentration of the membrane suspension (e.g., using a BCA protein assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + [³H]-Mepyramine + Assay Buffer.

-

Non-specific Binding: Cell membranes + [³H]-Mepyramine + Non-specific Binding Control (e.g., Mianserin).

-

Competition Binding: Cell membranes + [³H]-Mepyramine + serial dilutions of this compound.

-

-

Incubation: Incubate the plates for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Workflow Visualization

H1 Receptor Signaling and this compound's Mechanism of Inhibition

The H1 receptor mediates its effects by coupling to the Gq/11 family of G-proteins. This compound, as a competitive antagonist, physically blocks the histamine binding site, preventing the initiation of this signaling cascade.

The Canonical H1 Receptor Signaling Pathway

-

Histamine Binding: Histamine binds to the H1 receptor.

-

G-Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

PLC Activation: The activated Gαq-GTP complex binds to and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG and the increased intracellular Ca²⁺ concentration co-activate protein kinase C (PKC).

-

-

Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to various cellular responses that constitute the allergic reaction, including smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves.

Visualization of H1 Signaling and this compound Inhibition

Logical Flow of Allergic Reaction and Therapeutic Intervention

The therapeutic utility of this compound is derived from its targeted intervention at a key point in the allergic cascade.

Conclusion

This compound is a highly potent and selective histamine H1 receptor antagonist. Its high binding affinity, quantified through rigorous experimental methods like radioligand binding assays, is the foundation of its clinical efficacy. By competitively inhibiting the binding of histamine to the H1 receptor, this compound effectively halts the Gq/PLC-mediated signaling cascade responsible for the manifestation of allergic symptoms. The data and methodologies presented in this guide underscore the well-characterized pharmacological profile of this compound and provide a technical framework for professionals engaged in antihistamine research and development.

References

- 1. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Levocabastine's Interaction with Neurotensin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine, a second-generation H1-receptor antagonist, is widely recognized for its therapeutic effects in allergic conjunctivitis and rhinitis.[1] Beyond its antihistaminic properties, this compound has emerged as a critical pharmacological tool for differentiating neurotensin receptor subtypes.[2][3][4][5] This technical guide provides an in-depth analysis of this compound's effects on neurotensin receptors, with a particular focus on the low-affinity neurotensin receptor, NTS2. The document outlines quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Interaction with Neurotensin Receptors

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at neurotensin receptor subtypes.

| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Cell/Tissue Type |

| This compound | NTS2 (low-affinity NT site) | Radioligand Binding | IC50 | 7 | Rat brain synaptic membranes |

Table 1: Binding Affinity of this compound for the NTS2 Receptor.

| Compound | Receptor Subtype | Assay Type | Effect | Observed Outcome | Cell/Tissue Type |

| This compound | Rat NTS2 | Calcium Mobilization | Agonist | Strong stimulation of intracellular Ca2+ mobilization | CHO cells expressing rat NTS2 |

| This compound | NTS2 | In vivo analgesia model (writhing test) | Partial Agonist | Induced significant analgesia | Mice |

Table 2: Functional Activity of this compound at the NTS2 Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with neurotensin receptors.

Radioligand Binding Assay for NTS2

This protocol is adapted from studies characterizing this compound's binding to the low-affinity neurotensin site.

Objective: To determine the binding affinity (IC50) of this compound for the NTS2 receptor using a competitive radioligand binding assay.

Materials:

-

Radioligand: [³H]neurotensin or ¹²⁵I-Tyr³-neurotensin

-

Competitor: this compound

-

Membrane Preparation: Synaptosomal membranes from rat brain (see protocol below)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin (BSA)

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation (from rat brain):

-

Homogenize rat brain tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL per well:

-

50-120 µg of membrane protein

-

A fixed concentration of radioligand (typically at or below its Kd value)

-

Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)

-

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of unlabeled neurotensin.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Calcium Mobilization Assay

This protocol is based on studies observing this compound-induced calcium mobilization in NTS2-expressing cells.

Objective: To assess the agonist activity of this compound at the NTS2 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat NTS2 receptor (CHO-NTS2).

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

-

This compound: In a suitable solvent.

-

Positive Control: A known NTS2 agonist (e.g., SR48692 has been shown to act as an agonist at NTS2).

-

Fluorescence Plate Reader: With the capability for kinetic reading and automated injection.

Protocol:

-

Cell Culture and Plating:

-

Culture CHO-NTS2 cells in appropriate growth medium.

-

Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere and grow to near confluence.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in the assay buffer.

-

Remove the culture medium from the cells and wash them with assay buffer.

-

Add the dye-loading solution to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

-

-

Calcium Measurement:

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Establish a baseline fluorescence reading for a short period.

-

Using the plate reader's injector, add varying concentrations of this compound (or the positive control) to the wells.

-

Immediately begin kinetic reading of the fluorescence intensity over time (e.g., every second for 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence from the baseline after the addition of the compound.

-

Plot the peak fluorescence change as a function of the logarithm of the this compound concentration.

-

Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, using non-linear regression analysis.

-

Signaling Pathways and Visualizations

This compound's interaction with the NTS2 receptor can trigger downstream signaling cascades. While the complete picture is still under investigation and appears to be cell-type dependent, key pathways have been identified.

NTS2 Receptor-Mediated Calcium Mobilization

In some cellular contexts, such as CHO cells expressing the rat NTS2 receptor, this compound acts as an agonist, stimulating the release of intracellular calcium. This suggests that the NTS2 receptor can couple to G proteins that activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent calcium release from the endoplasmic reticulum.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pnas.org [pnas.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

Levocabastine Hydrochloride vs. Levocabastine Free Base: A Technical Guide for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of levocabastine hydrochloride and this compound free base for experimental applications. This document outlines the key physicochemical properties, provides detailed experimental protocols, and visualizes the relevant signaling pathways to aid researchers in selecting the appropriate form of this compound for their studies.

Core Concepts: Understanding the Forms

This compound is a potent and selective second-generation histamine H1-receptor antagonist.[1][2] It is a hydrophobic compound with limited aqueous solubility. For experimental and pharmaceutical purposes, it is available in two primary forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is critical and depends on the specific requirements of the experiment, such as the desired solubility, pH of the formulation, and the route of administration.

-

This compound Free Base: The uncharged form of the molecule. It is characterized by its low water solubility.[3]

-

This compound Hydrochloride: The salt form of this compound, created by reacting the free base with hydrochloric acid. This form is generally more water-soluble, especially in acidic conditions.[3][4]

Physicochemical Properties: A Comparative Analysis

The selection of either the hydrochloride salt or the free base for experimental use is primarily dictated by their differing physicochemical properties, most notably solubility and stability.

Table 1: Comparative Physicochemical Properties of this compound Hydrochloride and this compound Free Base

| Property | This compound Hydrochloride | This compound Free Base | Source(s) |

| Molecular Formula | C26H30ClFN2O2 | C26H29FN2O2 | |

| Molecular Weight | 456.99 g/mol | 420.53 g/mol | |

| Appearance | White to almost white powder | Solid | |

| pKa | pKa1: 3.1, pKa2: 9.7 | Not directly available, but implied by the hydrochloride salt's pKa values. | |

| Aqueous Solubility | pH-dependent; minimum solubility between pH 4.1 and 9.8. Sparingly soluble in water. | Practically insoluble in water. Predicted water solubility of 0.00347 mg/mL. | |

| Solubility in Organic Solvents | Freely soluble in dimethylsulfoxide (DMSO); soluble in N,N-dimethylformamide and methanol; slightly soluble in propylene glycol, polyethylene glycol, and ethanol. | Data not explicitly available, but likely soluble in similar organic solvents. | |

| LogP (Octanol/Water Partition Coefficient) | 1.82 (at pH 8.0) | Predicted LogP of 4.56. |

pH-Dependent Solubility

The solubility of this compound is highly dependent on pH. This compound hydrochloride, being a salt of a weak base, exhibits greater solubility in acidic solutions. As the pH increases, the hydrochloride salt converts to the less soluble free base form, leading to precipitation. This is a critical consideration when preparing formulations for in vitro and in vivo studies, as the pH of the vehicle will determine the concentration of this compound that can be achieved in solution. The minimum aqueous solubility for the hydrochloride form is observed in the pH range of 4.1 to 9.8.

Stability

This compound hydrochloride in an aqueous solution is stable for at least 48 hours at ambient temperature. However, degradation can be observed after one week. Forced degradation studies on this compound hydrochloride have been conducted under various stress conditions, including acid and alkali hydrolysis, oxidation, and photolysis, indicating that the molecule can degrade under harsh conditions. When preparing stock solutions, it is advisable to store them at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months) to minimize degradation.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through two main receptor targets: the histamine H1 receptor (H1R) and the neurotensin receptor 2 (NTSR2).

Histamine H1 Receptor Antagonism

This compound is a potent and selective antagonist of the H1 histamine receptor. During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cell types, leading to the characteristic symptoms of allergy. This compound competitively blocks this interaction, thereby preventing the downstream signaling cascade.

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the physiological effects of histamine, such as vasodilation and increased vascular permeability.

Neurotensin Receptor 2 Interaction

This compound is also a selective antagonist for the neurotensin receptor subtype 2 (NTSR2). NTSR2 is a GPCR associated with a phosphatidylinositol-calcium second messenger system. The precise signaling pathway of NTSR2 is complex and can involve interactions with other receptors, such as the TrkB receptor, and activation of pro-survival signaling pathways including p38MAPK, Erk1/2, JNK, and Src.

Experimental Protocols

The choice between this compound hydrochloride and free base will largely depend on the desired final formulation and the experimental system.

Preparation of Stock Solutions

For most in vitro experiments, a concentrated stock solution is prepared in an organic solvent and then diluted to the final concentration in the aqueous experimental medium.

Protocol 4.1.1: Preparation of this compound Hydrochloride Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.

-

Solvent Selection: Choose a suitable organic solvent. Dimethylsulfoxide (DMSO) is a common choice due to its high solubilizing capacity for this compound hydrochloride (up to 4.5 mg/mL). Methanol is also a viable option.

-

Dissolution: Add the solvent to the powder. Gentle warming and sonication may be required to achieve complete dissolution.

-

Storage: Store the stock solution in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage.

Protocol 4.1.2: Preparation of this compound Free Base Stock Solution

The protocol for preparing a stock solution of the free base is similar to that of the hydrochloride salt, with the primary solvent of choice being a suitable organic solvent like DMSO. Given its lower aqueous solubility, ensuring complete dissolution in the organic solvent before dilution is crucial.

In Vitro Experimental Setups

For cell-based assays, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Workflow 4.2.1: General Workflow for In Vitro Experiments

In Vivo Experimental Formulations

For in vivo studies, the formulation will depend on the route of administration. Due to the poor aqueous solubility of the free base, the hydrochloride salt is often preferred for aqueous-based formulations.

Protocol 4.3.1: Preparation of an Aqueous Suspension for Topical Administration (Ophthalmic/Nasal)

This protocol is adapted from formulations used in commercially available products.

-

Vehicle Preparation: Prepare a sterile, buffered aqueous vehicle. This may contain viscosity-enhancing agents (e.g., hypromellose), preservatives (e.g., benzalkonium chloride), and tonicity-adjusting agents (e.g., sodium chloride). The pH is typically adjusted to be within the physiological range (e.g., pH 6-8 for ophthalmic use).

-

This compound Addition: Aseptically add this compound hydrochloride to the vehicle.

-

Homogenization: Homogenize the mixture to create a fine, uniform microsuspension.

-

Sterilization: The final product should be sterilized, for example, by filtration if the viscosity allows, or prepared under aseptic conditions.

Protocol 4.3.2: Preparation of a Solution for Intraperitoneal (i.p.) Injection

For systemic administration via i.p. injection, a clear solution is often preferred.

-

Solubilization: Dissolve this compound hydrochloride in a small amount of a suitable solvent such as DMSO.

-

Vehicle Addition: Add a biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be minimized. Warming and sonication may aid in keeping the compound in solution upon dilution.

-

pH Adjustment: If necessary, adjust the pH of the final solution to a physiologically compatible range.

Conclusion and Recommendations

The choice between this compound hydrochloride and this compound free base for experimental use is a critical decision that impacts the feasibility and outcome of a study.

-

This compound Hydrochloride is the preferred form for most applications requiring an aqueous vehicle due to its enhanced solubility in acidic to neutral conditions. It is the logical choice for preparing ophthalmic and nasal suspensions, as well as solutions for parenteral administration where a clear solution is desired.

-

This compound Free Base , being more lipophilic, may be considered for non-aqueous formulations or in studies where the uncharged form of the molecule is specifically required. However, its poor aqueous solubility presents significant formulation challenges.

For most in vitro and in vivo experimental settings, This compound hydrochloride offers greater versatility and ease of formulation . Researchers should always consider the final pH of their formulation to ensure that the concentration of this compound remains within its solubility limits to avoid precipitation and ensure accurate dosing.

References

Methodological & Application

Revolutionizing Allergic Conjunctivitis Research: Levocabastine in Animal Models

Application Note: Quantification of Levocabastine in Human Plasma by HPLC-UV

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Levocabastine in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a potent and selective second-generation H1-antihistamine used for the treatment of allergic conjunctivitis and rhinitis. Accurate quantification of this compound in plasma is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion[1]. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to reliably measure this compound concentrations in human plasma.

Experimental

Materials and Reagents

-

This compound hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Ethanol

-

Ortho-phosphoric acid

-

Water (HPLC grade)

-

Human plasma (drug-free)

Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., Thermo Hypersil CPS, 150 mm x 4.6 mm, 5 µm)[2]

-

Data acquisition and processing software

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Thermo Hypersil CPS (CN column) (150 mm, 4.6 mm i.d., 5 µm)[2] |

| Mobile Phase | Ethanol : 0.05 M Ammonium Acetate (pH 3.0) (40:60, v/v)[2] |

| Flow Rate | 1.2 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Run Time | Approximately 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound HCl reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 200 µg/mL.

Sample Preparation (Protein Precipitation)

-

Spiking: For calibration standards and quality control (QC) samples, spike appropriate amounts of the working standard solutions into drug-free human plasma.

-

Precipitation: To 500 µL of plasma sample (blank, spiked, or unknown), add 1 mL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its reliability for the intended application.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was linear over the concentration range of 50 to 200 μg/mL with a coefficient of determination (R²) greater than 0.999.

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing QC samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Mean Recovery %) |

| Low | < 5% | < 5% | 98 - 102% |

| Medium | < 5% | < 5% | 98 - 102% |

| High | < 5% | < 5% | 98 - 102% |

Note: The table presents typical acceptance criteria. The referenced study on ophthalmic solutions reported a mean recovery of 100.11%.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) were determined based on the signal-to-noise ratio. The LOD was found to be 0.9 μg/mL, and the LOQ was 3 μg/mL.

Sample Analysis Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

Logical Relationship of Method Validation

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for routine analysis in a variety of research and clinical settings. The validation data confirms that the method is accurate, precise, and linear over the specified concentration range.

References

- 1. The pharmacokinetic properties of topical this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of stability-indicating RP-HPLC method for the determination of this compound HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]

Application Notes: Formulating Levocabastine Eye Drops for Preclinical Research

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. news-medical.net [news-medical.net]

- 4. nps.org.au [nps.org.au]

- 5. Evaluation of the new ophthalmic antihistamine, 0.05% this compound, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Levocabastine Nasal Spray in Murine Rhinitis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of levocabastine nasal spray in murine models of allergic rhinitis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other anti-allergic compounds.

Introduction

This compound is a potent and selective second-generation histamine H1-receptor antagonist.[1] It is clinically used as a nasal spray and eye drops for the symptomatic relief of allergic rhinitis and conjunctivitis.[1] this compound exerts its therapeutic effects by competitively blocking the action of histamine on H1 receptors, thereby reducing the classic symptoms of allergy, such as sneezing, rhinorrhea, and nasal itching.[2] Murine models of allergic rhinitis, typically induced by allergens like ovalbumin (OVA), are crucial tools for the preclinical evaluation of anti-allergic therapies. These models mimic key features of the human disease, including IgE-mediated sensitization, mast cell degranulation, eosinophilic inflammation, and the release of pro-inflammatory mediators.

Mechanism of Action

This compound's primary mechanism of action is the selective antagonism of the histamine H1 receptor.[2] In the context of allergic rhinitis, allergens trigger the cross-linking of IgE antibodies on the surface of mast cells, leading to their degranulation and the release of histamine, among other mediators. Histamine then binds to H1 receptors on various cells, including vascular endothelial cells and sensory neurons, initiating a signaling cascade that results in vasodilation, increased vascular permeability, and nerve stimulation, manifesting as nasal congestion, rhinorrhea, and itching.[2] this compound, by blocking the H1 receptor, prevents these downstream effects of histamine. Some studies also suggest that this compound may have inhibitory effects on the influx of inflammatory cells and the release of certain cytokines, suggesting a broader anti-inflammatory profile beyond simple H1-receptor antagonism.

Signaling Pathway of this compound Action

Caption: this compound blocks the binding of histamine to the H1 receptor.

Experimental Protocols

The following are detailed protocols for establishing a murine model of allergic rhinitis and the subsequent application of this compound nasal spray.

Ovalbumin (OVA)-Induced Allergic Rhinitis Model

This is a widely used and well-characterized model for inducing allergic rhinitis in mice.

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

This compound hydrochloride nasal spray (commercial or custom formulation)

-

BALB/c mice (female, 6-8 weeks old are commonly used)

Protocol:

-

Sensitization Phase (Days 0, 7, and 14):

-

Prepare the sensitization solution by mixing 100 µg of OVA and 2 mg of Alum in 200 µL of PBS per mouse.

-

Administer the solution via intraperitoneal (i.p.) injection on days 0, 7, and 14.

-

A control group should receive i.p. injections of PBS with Alum only.

-

-

Challenge Phase (Days 21-27):

-

Prepare the challenge solution of 1% OVA in PBS.

-

Lightly anesthetize the mice (e.g., with isoflurane).

-

Instill 10 µL of the OVA solution into each nostril daily from day 21 to day 27.

-

The control group should be challenged with PBS only.

-

-

Treatment Phase (Concurrent with Challenge):

-

Administer this compound nasal spray intranasally approximately 30 minutes before each OVA challenge.

-

A typical human dose is 2 sprays per nostril of a 0.5 mg/mL solution. While a direct murine dose is not well-documented in publicly available literature, a starting point could be a single 5-10 µL spray per nostril of a similar concentration, to be optimized based on preliminary studies.

-

A vehicle control group (receiving the nasal spray vehicle without this compound) should be included.

-

Assessment of Allergic Rhinitis Symptoms

Symptom Scoring:

-

Immediately after the final OVA challenge, observe the mice for 15 minutes.

-

Count the number of sneezes and nasal rubbing movements.

-

A scoring system can be implemented (e.g., 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe).

Nasal Lavage Fluid (NALF) Collection:

-

After the final observation period, euthanize the mice.

-

Expose the trachea and insert a catheter.

-

Instill 0.5 mL of PBS into the lungs via the trachea, which will flow out through the nasal cavity.

-

Collect the NALF and centrifuge to separate the supernatant and cell pellet.

Analysis of NALF:

-

Cell Counts: Resuspend the cell pellet and stain with Wright-Giemsa stain to perform differential cell counts (eosinophils, neutrophils, lymphocytes) using a hemocytometer.

-

Cytokine Analysis: Use the supernatant to measure levels of key cytokines such as IL-4, IL-5, IL-13, and TNF-α using ELISA or multiplex bead assays.

-

Histamine Levels: Measure histamine concentration in the supernatant using a histamine ELISA kit.

Histological Analysis:

-

Decalcify and fix the mouse heads in 10% formalin.

-

Embed in paraffin and prepare sagittal sections of the nasal cavity.

-

Stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and inflammatory cell infiltration.

-

Stain with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.

Experimental Workflow Diagram

Caption: Experimental workflow for the murine allergic rhinitis model.

Data Presentation

The following tables are templates for organizing quantitative data from studies using this compound in murine rhinitis models.

Table 1: Effect of this compound on Allergic Rhinitis Symptoms

| Treatment Group | Number of Sneezes (mean ± SEM) | Nasal Rubbing Counts (mean ± SEM) |

| Control (PBS) | ||

| OVA + Vehicle | ||

| OVA + this compound |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Nasal Lavage Fluid

| Treatment Group | Total Cells (x10⁴/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) |

| Control (PBS) | ||||

| OVA + Vehicle | ||||

| OVA + this compound |

Table 3: Effect of this compound on Cytokine Levels in Nasal Lavage Fluid (pg/mL)

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | TNF-α (pg/mL) |

| Control (PBS) | ||||

| OVA + Vehicle | ||||

| OVA + this compound |

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for investigating the efficacy of this compound nasal spray in a preclinical murine model of allergic rhinitis. By systematically evaluating rhinitis symptoms, inflammatory cell infiltration, and cytokine profiles, researchers can gain valuable insights into the therapeutic potential of this compound and other novel anti-allergic compounds. Adherence to these detailed protocols will ensure the generation of reproducible and reliable data, contributing to the development of more effective treatments for allergic rhinitis.

References

Protocol for Levocabastine Administration in Guinea Pig Allergy Studies

Application Note: Levocabastine is a potent and selective second-generation histamine H1-receptor antagonist.[1][2] Due to its high specificity and affinity for the H1 receptor, it is a valuable tool in preclinical allergy research, particularly in guinea pig models of allergic conjunctivitis and rhinitis.[1][3] This document provides detailed protocols for the administration of this compound in such studies, based on established experimental models.

Mechanism of Action

This compound functions by competitively blocking the histamine H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[3] This blockade inhibits increases in vascular permeability, itching, and smooth muscle contraction associated with type I hypersensitivity reactions.

Signaling Pathway of this compound as a Histamine H1 Receptor Antagonist

Caption: Mechanism of action of this compound as an H1 receptor antagonist.

Experimental Protocols